molecular formula C21H20N4O2 B2474623 2-(4-methylphenyl)-3-oxo-N-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251611-56-9

2-(4-methylphenyl)-3-oxo-N-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2474623
CAS No.: 1251611-56-9
M. Wt: 360.417
InChI Key: NUQNTOLOIZVNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazoloquinoline carboxamide family, characterized by a fused pyrazole-quinoline core substituted with a 4-methylphenyl group at position 2, a ketone at position 3, and an isopropyl carboxamide at position 6.

Properties

IUPAC Name

2-(4-methylphenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-12(2)23-20(26)14-6-9-18-16(10-14)19-17(11-22-18)21(27)25(24-19)15-7-4-13(3)5-8-15/h4-12,24H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMHOSAUDDHJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-3-oxo-N-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with an appropriate nucleophile forms the core structure . The reaction conditions often include the use of a base, such as sodium azide, and a suitable solvent, like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-3-oxo-N-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline oxides, while reduction can produce different hydrogenated derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrazoloquinoline compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacteria and fungi.

Case Study: Antimicrobial Screening

A study involving synthesized pyrazoloquinoline derivatives indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential as future antibacterial agents .

Anticancer Properties

Another prominent application of this compound is in cancer treatment. Pyrazoloquinoline derivatives have been evaluated for their anticancer activity against various human cancer cell lines.

Case Study: Antiproliferative Activity

In a comprehensive screening of compounds similar to 2-(4-methylphenyl)-3-oxo-N-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide , some derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating promising anticancer activity .

HIV-1 Integrase Inhibition

The structural characteristics of pyrazoloquinoline derivatives position them as potential inhibitors of HIV-1 integrase. Research has focused on modifying these compounds to enhance their inhibitory effects against this critical target in HIV treatment.

Case Study: Structure-Activity Relationship

A series of novel derivatives were synthesized and evaluated for their ability to inhibit HIV-1 integrase. The results indicated that specific modifications on the pyrazoloquinoline scaffold could lead to enhanced biological activity against the integrase enzyme .

Data Table: Biological Activities of Pyrazoloquinoline Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
Compound AAntimicrobialMycobacterium smegmatis6.25
Compound BAnticancerHCT-1161.9
Compound CHIV-1 Integrase InhibitorHIV-1 IntegraseNot specified

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-oxo-N-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may interfere with viral replication by disrupting viral assembly or maturation processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl Analogue: 2-(4-Chlorophenyl)-3-oxo-N-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

  • Structural Difference : The 4-methylphenyl group in the target compound is replaced with a 4-chlorophenyl moiety.

Pyrazolo[4,3-c]pyridine Derivative: Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f)

  • Structural Difference: The quinoline core is replaced with pyridine, and an ethyl ester group is present at position 7 instead of the carboxamide.
  • Physical Properties: Melting point (248–251°C) and high yield (84%) suggest robust crystallinity and efficient synthesis, likely due to the planar quinoline moiety and ester functionality .
  • Applications : Such derivatives are explored for their rigid aromatic systems, which may improve binding to hydrophobic enzyme pockets .

Methylphenyl-Substituted Imidazolinone: 5-(4,5,5-Trimethyl-3-ethylidenebutenolide)-2-(4-methylphenyl)aminoimidazolinone (4b)

  • Structural Difference: The core shifts from pyrazoloquinoline to imidazolinone, retaining the 4-methylphenyl substituent.
  • Functional Implications: The imidazolinone core may favor hydrogen bonding, contrasting with the pyrazoloquinoline’s π-π stacking capabilities .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Features
2-(4-Methylphenyl)-3-oxo-N-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide (Target) Pyrazoloquinoline 4-Methylphenyl, isopropyl carboxamide N/A N/A Hypothesized enhanced lipophilicity
2-(4-Chlorophenyl)-3-oxo-N-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide Pyrazoloquinoline 4-Chlorophenyl N/A N/A Potential halogen bonding interactions
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) Pyrazolopyridine Phenyl, quinolin-3-yl, ethyl ester 84 248–251 High crystallinity
5-(4,5,5-Trimethyl-3-ethylidenebutenolide)-2-(4-methylphenyl)aminoimidazolinone (4b) Imidazolinone 4-Methylphenyl, butenolide 83 208–210 Molecular rigidity

Discussion of Substituent Effects

  • 4-Methylphenyl vs.
  • Carboxamide vs. Ester : The isopropyl carboxamide in the target compound could offer better metabolic stability compared to ester groups, which are prone to hydrolysis .
  • Core Heterocycles: Pyrazoloquinoline’s fused aromatic system may provide greater conformational rigidity than imidazolinone, influencing receptor selectivity .

Biological Activity

The compound 2-(4-methylphenyl)-3-oxo-N-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H18N4O2\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2

This structure features a pyrazolo[4,3-c]quinoline core with various functional groups that contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds within this class have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses. The compound's IC50 values for NO production inhibition were comparable to established anti-inflammatory agents .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored extensively. These compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported that certain derivatives exhibited sub-micromolar to low micromolar anti-proliferative activity against prostate cancer (PC3) and colorectal cancer (HCT116) cell lines. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influenced their anticancer efficacy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammatory pathways (iNOS and COX-2), leading to reduced inflammatory mediator production.
  • Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through the activation of intrinsic pathways involving caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Study on Anti-inflammatory Effects

A study evaluating various pyrazolo[4,3-c]quinoline derivatives found that compound 2a exhibited an IC50 value of 0.39 μM for NO production inhibition but was highly cytotoxic at higher concentrations (10 μM) with only 9% cell survival. This highlights the need for further optimization to enhance therapeutic indices while minimizing toxicity .

Study on Anticancer Efficacy

Another investigation into the anticancer properties revealed that compounds from this class could down-regulate critical signaling pathways associated with tumor growth and survival in vitro. For instance, one derivative demonstrated effective inhibition of PI3K/Akt/mTOR signaling at concentrations as low as 5 nM in PC3 cells .

Data Summary

Activity IC50 Value Cell Line Mechanism
NO Production Inhibition0.39 μMRAW 264.7Inhibition of iNOS and COX-2
Anticancer Activity<1 μMPC3 and HCT116Induction of apoptosis; Cell cycle arrest

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 2-(4-methylphenyl)-3-oxo-N-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide, and how can yield and purity be optimized?

  • Methodology : Multi-step synthetic routes are common for pyrazoloquinoline derivatives. Key steps include cyclization of precursor quinoline intermediates and coupling reactions (e.g., amide bond formation). Optimize reaction conditions (temperature, solvent polarity, and catalyst selection) to minimize side products. For example, highlights the use of reflux with ethanol or dimethylformamide (DMF) and catalysts like benzyltributylammonium bromide for similar compounds. Post-synthesis purification via high-performance liquid chromatography (HPLC) or column chromatography is critical for isolating high-purity products .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrogen/carbon environments. For example, the pyrazoloquinoline core and isopropyl carboxamide group will produce distinct splitting patterns .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns .
  • X-ray crystallography : Resolve 3D conformation if single crystals are obtainable, as demonstrated in for related pyrrolopyrimidine derivatives .

Advanced Research Questions

Q. How can reaction mechanisms for modifying this compound’s substituents be elucidated to enhance pharmacological activity?

  • Methodology :

  • Oxidation/Reduction : Use agents like potassium permanganate (oxidation) or sodium borohydride (reduction) to modify functional groups. For example, oxidation of the 3-oxo group may alter hydrogen-bonding interactions with biological targets .
  • Substitution reactions : Introduce electron-withdrawing groups (e.g., halogens) at the 4-methylphenyl ring to modulate electron density and binding affinity. Track regioselectivity via computational modeling (e.g., density functional theory, DFT) .
    • Validation : Compare reaction outcomes using kinetic studies and intermediate trapping .

Q. How can contradictions in biological activity data (e.g., conflicting IC50_{50} values across studies) be resolved?

  • Methodology :

  • Comparative structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., replacing 4-methylphenyl with 4-fluorophenyl) and test across standardized assays. highlights how methyl vs. methoxy substitutions alter solubility and activity .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding kinetics to proposed targets (e.g., kinases or GPCRs) .
    • Data reconciliation : Control for variables like solvent (DMSO vs. aqueous buffer), cell line variability, and assay sensitivity thresholds .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodology :

  • Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Focus on conserved binding pockets (e.g., ATP-binding sites in kinases) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ nanoseconds to assess stability and conformational changes .
    • Validation : Cross-reference predictions with experimental data (e.g., mutagenesis studies or X-ray co-crystallography) .

Experimental Design Considerations

Q. How to design assays for evaluating this compound’s metabolic stability?

  • Methodology :

  • In vitro microsomal assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS. Adjust incubation time and co-factor (NADPH) concentrations to mimic physiological conditions .
  • CYP450 inhibition screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Methodology :

  • Formulation optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based carriers to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in for related quinoline carboxylates .

Data Interpretation and Troubleshooting

Q. How to address discrepancies in spectroscopic data during structural analysis?

  • Troubleshooting :

  • Impurity identification : Compare NMR/MS data with synthetic intermediates to detect unreacted starting materials or side products .
  • Dynamic effects : Account for tautomerism in the pyrazoloquinoline core, which may cause splitting or broadening of NMR signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.